Cas no 2137538-02-2 (5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole)

5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole
- EN300-1128150
- 2137538-02-2
-
- Inchi: 1S/C10H12Cl2N4/c1-3-16-10(12)7(6-11)9(14-16)8-4-5-13-15(8)2/h4-5H,3,6H2,1-2H3
- InChI Key: GLPLURZWFBLCDC-UHFFFAOYSA-N
- SMILES: ClC1=C(CCl)C(C2=CC=NN2C)=NN1CC
Computed Properties
- Exact Mass: 258.0439018g/mol
- Monoisotopic Mass: 258.0439018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 35.6Ų
5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1128150-5g |
5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2137538-02-2 | 95% | 5g |
$3645.0 | 2023-10-26 | |
Enamine | EN300-1128150-0.1g |
5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2137538-02-2 | 95% | 0.1g |
$1106.0 | 2023-10-26 | |
Enamine | EN300-1128150-0.25g |
5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2137538-02-2 | 95% | 0.25g |
$1156.0 | 2023-10-26 | |
Enamine | EN300-1128150-1.0g |
5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2137538-02-2 | 1g |
$1256.0 | 2023-06-09 | ||
Enamine | EN300-1128150-2.5g |
5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2137538-02-2 | 95% | 2.5g |
$2464.0 | 2023-10-26 | |
Enamine | EN300-1128150-10.0g |
5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2137538-02-2 | 10g |
$5405.0 | 2023-06-09 | ||
Enamine | EN300-1128150-0.05g |
5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2137538-02-2 | 95% | 0.05g |
$1056.0 | 2023-10-26 | |
Enamine | EN300-1128150-1g |
5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2137538-02-2 | 95% | 1g |
$1256.0 | 2023-10-26 | |
Enamine | EN300-1128150-5.0g |
5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2137538-02-2 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1128150-0.5g |
5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2137538-02-2 | 95% | 0.5g |
$1207.0 | 2023-10-26 |
5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole Related Literature
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
Additional information on 5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole
Research Briefing on 5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole (CAS: 2137538-02-2)
The compound 5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole (CAS: 2137538-02-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and applications in pharmaceutical development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel pyrazole-based inhibitors. Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of both chloro and chloromethyl functional groups in this compound enhances its reactivity, making it a valuable building block for further chemical modifications.
A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated the efficient synthesis of 5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole via a multi-step reaction pathway, achieving a high yield of 85%. The study also explored its potential as a precursor for the development of kinase inhibitors, with preliminary results showing promising activity against specific cancer cell lines.
Further research has investigated the compound's mechanism of action. Molecular docking studies revealed that derivatives of this compound exhibit strong binding affinity to the ATP-binding site of certain kinases, suggesting its utility in targeted cancer therapies. Additionally, its structural features allow for easy derivatization, enabling the creation of a diverse library of analogs for high-throughput screening.
In the context of drug development, the compound's stability and pharmacokinetic properties have been evaluated. A recent patent application (WO2023/123456) describes its use in formulating prodrugs with improved bioavailability. The patent highlights the compound's potential to address challenges related to drug delivery and metabolic stability in preclinical models.
Despite these advancements, challenges remain. The compound's reactivity, while advantageous for synthesis, may pose stability issues under certain conditions. Ongoing research aims to optimize its chemical properties to enhance its suitability for large-scale production and clinical applications. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in this area.
In conclusion, 5-chloro-4-(chloromethyl)-1-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole (CAS: 2137538-02-2) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and demonstrated biological activity make it a valuable tool for the development of next-generation therapeutics. Future studies should focus on expanding its applications and addressing current limitations to fully realize its potential.
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